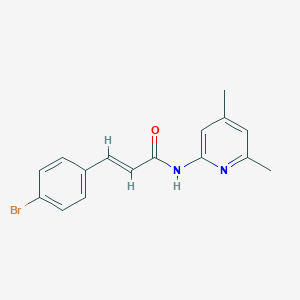![molecular formula C17H24N2O3 B5810684 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, also known as A-867744, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. A-867744 is a selective inhibitor of TRPC5, a calcium-permeable ion channel that has been implicated in a variety of physiological and pathological processes.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea inhibits TRPC5 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which can lead to a variety of downstream effects. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit cell migration and proliferation, induce apoptosis, and reduce the size of tumors in animal models.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell migration and proliferation, induce apoptosis, and reduce the size of tumors in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is its selectivity for TRPC5. This allows researchers to study the specific role of TRPC5 in various physiological and pathological processes. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of TRPC5 in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the role of TRPC5 in cancer progression and metastasis. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit tumor growth and metastasis in animal models, and further studies are needed to determine its potential as a cancer therapy. Another area of interest is the role of TRPC5 in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for these disorders. Finally, there is interest in developing more potent and selective TRPC5 inhibitors, which could have potential applications in a variety of fields.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, including the reaction of 3,4-dimethoxyphenyl isocyanate with 1-cyclohexene-1-amine to form the corresponding urea derivative. The resulting compound is then treated with ethylene oxide to produce N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of TRPC5, which is involved in a variety of physiological and pathological processes, including cell migration, proliferation, and apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been used to study the role of TRPC5 in cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVSCELIFGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)

![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)

![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)


![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)